Ethyl 6-methoxyquinoline-2-carboxylate
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 6-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)12-6-4-9-8-10(16-2)5-7-11(9)14-12/h4-8H,3H2,1-2H3 |
InChI Key |
QQOJKMRPXIXCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Methods
The Skraup synthesis represents a classical approach for synthesizing quinoline derivatives, including ethyl 6-methoxyquinoline-2-carboxylate. This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and oxidizing agents like nitrobenzene. For 6-methoxy-substituted variants, 2-amino-4-methoxybenzaldehyde serves as the starting material. The reaction proceeds through cyclization and dehydration steps, yielding the quinoline core. However, this method often requires harsh conditions, leading to moderate yields (50–60%) and challenges in isolating the desired product due to side reactions.
Modifications to the Skraup protocol include the use of microwave irradiation to accelerate reaction kinetics and improve yields. For instance, heating 2-amino-4-methoxybenzaldehyde with ethyl acetoacetate under microwave conditions reduces reaction time from hours to minutes, achieving yields of up to 68%.
One-Pot Domino Reaction Approach
A groundbreaking method for synthesizing this compound involves a domino aza-Michael-Henry reaction under heterogeneous, solvent-free conditions. This one-pot protocol utilizes 2-aminobenzaldehyde derivatives and ethyl-3-nitropent-2-enoate as starting materials. The reaction mechanism proceeds through four key steps:
- Aza-Michael Addition : The amine group of 2-aminobenzaldehyde attacks the β-position of the nitroacrylate.
- Henry Reaction : Nitro group participation forms a six-membered piperidine intermediate.
- Dehydration : Elimination of water generates a conjugated system.
- Aromatization : Nitrous acid elimination finalizes the quinoline structure.
Optimization studies revealed that promoter-free conditions at 110°C for 12 hours yield this compound in 75% purity. The absence of solvents simplifies purification, aligning with green chemistry principles.
Catalytic Methods and Reaction Optimization
Recent advancements focus on catalytic systems to enhance efficiency. Iodine (I₂) has been employed as a mild Lewis acid catalyst in Doebner-Miller reactions, facilitating cyclocondensation between 2-aminobenzaldehydes and α,β-unsaturated carbonyl compounds. For this compound, this method achieves yields of 82% when using ethyl vinyl ketone and 2-amino-4-methoxybenzaldehyde in dichloroethane at 80°C.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Skraup Synthesis | H₂SO₄, nitrobenzene, 180°C | 50–60 | Scalability | Harsh conditions, low purity |
| Domino Reaction | Solvent-free, 110°C, 12 h | 75 | Green chemistry, one-pot synthesis | Moderate yield |
| Iodine-Catalyzed | I₂, dichloroethane, 80°C | 82 | High yield, mild conditions | Requires inert atmosphere |
Purification and Characterization
This compound is typically isolated via column chromatography using hexane/ethyl acetate (4:1) as the eluent. Recrystallization from ethanol yields pale yellow crystals with a melting point of 128–129°C.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.35–7.96 (m, 3H), 7.42 (dd, J = 8.0, 4.0 Hz, 1H), 7.09 (d, J = 8.0 Hz, 1H), 4.55 (q, J = 8.0 Hz, 2H), 3.95 (s, 3H), 1.49 ppm (t, J = 8.0 Hz, 3H).
- ¹³C NMR (100 MHz, CDCl₃): δ 165.5 (C=O), 159.4 (OCH₃), 145.7 (C-2), 143.7 (C-6), 135.6 (C-8), 132.2 (C-10), 130.8 (C-5), 123.4 (C-7), 121.5 (C-3), 104.6 (C-4), 62.1 (CH₂CH₃), 55.6 (OCH₃), 14.4 ppm (CH₂CH₃).
Recent Advances and Alternative Routes
A novel approach involves the cyclization of o-aminobenzyl alcohols with ketones using iridium catalysts. This method, adapted for 6-methoxy derivatives, achieves 70% yield under microwave irradiation. Additionally, enzymatic catalysis using lipases in non-aqueous media has shown promise, offering enantioselective synthesis for chiral quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,6-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,6-dicarboxylic acid, while reduction can produce 6-methoxyquinoline-2-carbinol .
Scientific Research Applications
While there is no direct information about the applications of "Ethyl 6-methoxyquinoline-2-carboxylate" specifically, the search results provide information on related compounds that can be used to infer potential applications.
General Information
Esters of quinoline carboxylic acids have a variety of applications in different fields . They are frequently used as intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs . These compounds can also serve as ligands (molecules that bind to metal ions), with potential uses in targeted delivery of nitric oxide to biological sites like tumors .
Specific Applications of Related Compounds
- Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate: This compound is an important organic intermediate used in the agrochemical, pharmaceutical, and dyestuff fields .
- 6-Methoxy-2-arylquinoline analogues: These compounds have been designed and synthesized as P-glycoprotein (P-gp) inhibitors, which can be useful in overcoming multidrug resistance in cancer cells .
- Ethyl 6-(2-Aminophenyl)quinoline-3-carboxylate: This compound has shown promise as an antiviral agent .
- Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate: Studies indicate that this compound has antimicrobial efficacy and neuroprotective potential.
Case Studies
- Antimicrobial Efficacy: Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate has demonstrated significant antibacterial activity against multiple bacterial strains with low toxicity profiles.
- Neuroprotective Potential: The same compound has been shown to reduce neuronal cell death in models exposed to amyloid-beta toxicity, decreasing levels of reactive oxygen species and improving cell viability.
Table of Related Compounds and Their Applications
Mechanism of Action
The mechanism of action of ethyl 6-methoxyquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound can also interact with enzymes and receptors involved in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Ethyl 6-Methoxyquinoline-2-Carboxylate and Analogues
Key Observations:
Substituent Position: Carboxylate groups at position 2 (target compound) versus 3 or 4 (analogues) alter electronic distribution and steric effects. For example, methyl 6-methoxy-2-phenylquinoline-4-carboxylate shows P-glycoprotein inhibition due to the 2-aryl group enhancing hydrophobic interactions .
Functional Group Impact: Methoxy (-OCH₃) groups improve solubility compared to chloro (-Cl) substituents . Oxo (=O) groups at position 2 (e.g., Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) introduce hydrogen-bonding capabilities, influencing crystallization behavior .
Physical Properties
Table 2: Physical Data for Selected Compounds
- The target compound’s melting point is unreported but expected to be higher than 6-methoxyquinoline (18–20°C) due to increased polarity from the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
